2-Bromo-3-(2-methoxy-5-methylphenyl)-1-propene
Description
2-Bromo-3-(2-methoxy-5-methylphenyl)-1-propene is a brominated aromatic alkene characterized by a propene backbone substituted with a bromine atom at position 2 and a 2-methoxy-5-methylphenyl group at position 3. The phenyl ring features a methoxy group at the ortho position (C2) and a methyl group at the para position (C5), creating a sterically and electronically unique structure. This compound has been listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand . Potential applications include serving as an intermediate in organic synthesis, though its discontinued status limits current accessibility.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromoprop-2-enyl)-1-methoxy-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8-4-5-11(13-3)10(6-8)7-9(2)12/h4-6H,2,7H2,1,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPQLACNBCLPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2-methoxy-5-methylphenyl)-1-propene typically involves the bromination of 3-(2-methoxy-5-methylphenyl)-1-propene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of catalysts and advanced purification techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(2-methoxy-5-methylphenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include epoxides and other oxidized compounds.
Reduction Reactions: Products include the corresponding hydrocarbon derivatives.
Scientific Research Applications
Chemistry
2-Bromo-3-(2-methoxy-5-methylphenyl)-1-propene serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various reactions, including:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation Reactions : The propene chain can be oxidized to form epoxides or diols.
- Reduction Reactions : The compound can be reduced to yield alkanes or alcohols.
These reactions are essential for creating derivatives that may exhibit enhanced properties or activities.
The compound exhibits significant biological activities, making it a candidate for further investigation in medicinal chemistry. Key areas of interest include:
-
Antimicrobial Properties : Studies indicate that it can inhibit the growth of various bacteria and fungi. For example, preliminary tests have shown effectiveness against:
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 5.64 µM Escherichia coli 8.33 µM Candida albicans 16.69 µM - Anti-inflammatory Activity : The compound may inhibit specific cytokines involved in inflammatory processes, suggesting potential therapeutic applications in inflammatory diseases.
- Antioxidant Activity : Initial assessments suggest antioxidant properties, which could contribute to its overall therapeutic potential.
Medicinal Chemistry
In medicinal chemistry, the compound is being explored for its potential as a lead candidate in drug discovery. It has been investigated for:
- Enzyme Inhibition Studies : Research has focused on how it interacts with various enzymes, potentially leading to the development of new therapeutic agents.
- Protein-Ligand Interactions : Its ability to modulate protein functions makes it valuable for studying biochemical pathways and developing targeted therapies.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. One notable study reported that modifications to the methoxy group enhanced antimicrobial potency against specific strains while maintaining low toxicity levels. This highlights the importance of structure-activity relationships in drug design.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2-methoxy-5-methylphenyl)-1-propene involves its interaction with various molecular targets. The bromine atom and the aromatic ring play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other functional groups. Additionally, the methoxy and methyl groups influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : The discontinued status of the target compound may reflect difficulties in regioselective bromination or stability issues under storage.
- Biological Relevance : While highlights bromine’s role in bioactive molecules, the target compound’s alkene may limit membrane permeability compared to amide-containing analogs.
- Material Design: The terphenyl system in demonstrates how extended aromaticity enhances thermal stability, a property less pronounced in the target compound.
Biological Activity
2-Bromo-3-(2-methoxy-5-methylphenyl)-1-propene is a synthetic compound belonging to the class of chalcones, known for their diverse biological activities. Chalcones have garnered significant attention due to their potential therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
The compound's structure is characterized by the presence of a bromine atom and a methoxy-substituted aromatic ring. The general formula can be represented as:
Antimicrobial Activity
Chalcones, including this compound, have been shown to exhibit significant antimicrobial properties. Studies indicate that various chalcone derivatives demonstrate strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 1-2 µg/mL |
| This compound | Escherichia coli | 2-8 µg/mL |
The presence of the reactive α,β-unsaturated system in chalcones contributes to their antimicrobial efficacy by disrupting bacterial cell membranes and inhibiting essential enzymes .
Anticancer Activity
Recent studies have explored the anticancer potential of chalcone derivatives, including this compound. Research has shown that certain chalcones can induce apoptosis in cancer cells through various pathways:
- Mechanism of Action : Chalcones may activate caspase-dependent pathways leading to apoptosis in cancer cells. For example, studies on similar compounds indicate that they can downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax .
Anti-inflammatory Activity
Chalcones are also recognized for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been documented in various studies. The mechanism often involves the suppression of NF-kB activation, which is crucial in inflammatory responses .
Case Studies
- Anticancer Efficacy : A study involving a series of flavanols demonstrated that specific chalcone derivatives could significantly reduce the viability of non-small cell lung cancer (A549) cells at low concentrations (IC50 values ranging from 0.46 to 3.14 µM) compared to standard treatments like 5-fluorouracil .
- Antimicrobial Testing : In vitro tests indicated strong antibacterial activity against E. coli and S. aureus, highlighting the potential use of this compound in treating bacterial infections resistant to conventional antibiotics .
Q & A
[Basic] What are the optimal synthetic routes for 2-Bromo-3-(2-methoxy-5-methylphenyl)-1-propene?
Methodological Answer:
The compound can be synthesized via palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling. Arylboronic acids (e.g., 2-methoxy-5-methylphenylboronic acid) can react with a brominated propene precursor (e.g., 2-bromo-1-propene) under optimized conditions. Key parameters include:
- Catalyst : Pd(PPh₃)₄ (4 mol%)
- Base : K₃PO₄ (1.75 mmol)
- Solvent system : Aqueous/organic solvent mix (e.g., toluene/H₂O, 4:1)
- Temperature : 90°C for 12 hours
For analogs like 2-Bromo-3-(3-methylphenyl)-1-propene, similar protocols are used, highlighting the adaptability of this method to substituted aryl groups .
[Basic] How is this compound characterized in academic research?
Methodological Answer:
Characterization involves:
- NMR spectroscopy : To confirm regiochemistry and substituent positions (¹H, ¹³C, and 2D NMR).
- X-ray crystallography : For absolute configuration determination, as demonstrated for structurally similar bromo-methoxy-phenyl derivatives .
- Mass spectrometry (LC/MS-UV) : To verify molecular weight and purity (≥95%) .
[Advanced] How do electronic effects of the methoxy and methyl substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
The methoxy group (-OCH₃) is electron-donating, activating the aryl ring for electrophilic substitution, while the methyl group (-CH₃) provides steric stabilization. These effects can:
- Enhance coupling efficiency by increasing electron density at the reaction site .
- Alter regioselectivity in multi-step syntheses, as seen in analogous terphenyl systems .
Experimental validation requires Hammett substituent constant (σ) analysis or computational modeling (DFT) to quantify electronic contributions.
[Advanced] How can researchers resolve contradictions in reported reaction yields or selectivity?
Methodological Answer:
Contradictions often arise from variations in:
- Catalyst loading (e.g., 2–5 mol% Pd).
- Solvent polarity (e.g., DMF vs. THF).
To address this:
Perform triangulation by replicating conditions from multiple studies .
Use design of experiments (DoE) to optimize parameters like temperature and stoichiometry .
Validate results with control experiments (e.g., omitting the catalyst to rule out non-catalytic pathways) .
[Advanced] What role does this compound play in natural product synthesis?
Methodological Answer:
The bromo-propene moiety serves as a versatile intermediate for:
- Alkylation reactions : Introducing aryl groups into complex frameworks (e.g., baccatin III derivatives) .
- Natural product diversification : Functionalization via halogen displacement (e.g., Suzuki coupling to append terpene units) .
A case study involving 2-bromo-3-(3-methylphenyl)-1-propene demonstrates its utility in synthesizing bioactive terphenyls .
[Basic] What safety and handling protocols are recommended for this compound?
Methodological Answer:
While specific data for this compound is limited, brominated aromatic analogs generally require:
- Storage : In inert atmospheres (N₂ or Ar) at –20°C to prevent degradation .
- Handling : Use of PPE (gloves, goggles) and fume hoods due to potential lachrymatory effects .
[Advanced] How can crystallographic data improve mechanistic understanding of its reactivity?
Methodological Answer:
X-ray structures reveal:
- Bond angles and distances : Critical for predicting sites of nucleophilic/electrophilic attack (e.g., C–Br bond length = ~1.9 Å) .
- Conformational flexibility : The propene chain’s orientation influences steric interactions in transition states .
For example, crystallography of a related bromo-methoxy-terphenyl confirmed planar geometry, facilitating π-π stacking in catalyst-substrate interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
